1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(6-methylpyridin-2-yl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-8-15(9-7-13)12-23-18(24)11-10-16(22-23)19(25)21-17-5-3-4-14(2)20-17/h3-11H,12H2,1-2H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUUEIRNPUFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula: C23H23N3O2
- SMILES Notation: CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C
- InChIKey: WXFWYEUEBIQUDN-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its antimicrobial properties, particularly against various bacterial strains. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
-
Broad-Spectrum Antibacterial Effects
- The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating potent bactericidal properties .
- Mechanism of Action
- Biofilm Disruption
Structure-Activity Relationship (SAR)
The structural components of the compound play a crucial role in its biological activity:
- The presence of the 4-methylbenzyl group enhances lipophilicity, which is essential for membrane penetration.
- The 6-methylpyridin-2-yl moiety contributes to the interaction with bacterial targets, possibly through hydrogen bonding or π-stacking interactions.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on MRSA Biofilms
- Comparative Analysis with Other Antibiotics
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects. Its structural features suggest several mechanisms of action that can be exploited in drug design.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of 6-oxo-1,6-dihydropyridazine have shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A study demonstrated that related compounds effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways .
Antimicrobial Properties
The compound's ability to inhibit bacterial growth has been investigated. Schiff bases derived from similar structures have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .
Biological Research Applications
The unique properties of 1-(4-methylbenzyl)-N-(6-methylpyridin-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide make it a valuable tool in biological research.
Enzyme Inhibition Studies
This compound has been utilized in studies focused on enzyme inhibition, particularly in the context of drug metabolism and pharmacokinetics. Its interaction with cytochrome P450 enzymes has been documented, indicating its potential role in drug-drug interactions .
Molecular Probes
Due to its specific binding properties, this compound can serve as a molecular probe for studying biological systems. It can help elucidate mechanisms of action for various biological targets, facilitating the understanding of disease processes at the molecular level .
Material Science Applications
Beyond biological applications, this compound has implications in material science.
Synthesis of Functional Materials
Its chemical structure allows for modifications that can lead to the development of functional materials such as sensors and catalysts. Research has shown that derivatives can be employed in the synthesis of nanomaterials with enhanced properties for electronic applications .
Photophysical Properties
Studies have indicated that this compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and convert it into electrical energy opens avenues for solar energy applications.
Case Studies
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
*Inferred based on structural similarity to .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Purification : Flash chromatography (gradient elution with EtOAc/cyclohexane) followed by trituration with ether improves purity .
- Yield Enhancement : Stepwise monitoring via TLC or HPLC ensures intermediate stability. For example, alkylation steps may require inert atmospheres to prevent oxidation .
What purification methods are most effective for isolating this compound and its intermediates?
Q. Basic Research Focus
- Chromatography : Normal-phase flash chromatography (silica gel, 0–100% EtOAc in cyclohexane) is standard for intermediates . Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities in the final product.
- Recrystallization : Trituration with ether or hexane/EtOAC mixtures removes residual solvents and unreacted starting materials .
- Analytical Validation : Purity ≥95% should be confirmed via LC-MS and ¹H/¹³C NMR, with attention to residual DMF or HOBt byproducts .
How can computational methods accelerate the optimization of synthesis and biological activity?
Q. Advanced Research Focus
- Reaction Path Screening : Quantum mechanical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error in step optimization. ICReDD’s integrated computational-experimental workflows exemplify this approach .
- Molecular Dynamics (MD) Simulations : MD trajectories of the compound bound to target proteins (e.g., proteasomes ) identify critical binding residues, guiding rational modifications.
- Machine Learning : Training models on existing SAR data (e.g., fluorobenzyl vs. methoxybenzyl analogs ) predicts novel derivatives with enhanced potency.
Q. Methodological Tools :
- Software: Gaussian (DFT), AutoDock (docking), or Schrödinger Suite (MD).
- Data Integration: Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ measurements) to validate hypotheses .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:
Q. Resolution Strategies :
Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, ≤0.1% DMSO).
Structural Analog Comparison : Test fluorinated or methoxy-substituted analogs to isolate electronic or steric effects .
Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis markers) for functional validation .
What experimental design frameworks are optimal for studying structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Factorial Design : Apply a 2⁴ factorial matrix to variables like substituent position (benzyl vs. pyridinyl), temperature, and catalyst loading. This identifies synergistic/interference effects .
- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) from analogs and correlate with activity via partial least squares regression.
- High-Throughput Screening (HTS) : Use fragment-based libraries to probe tolerance for modifications at positions 1 and 3 .
Case Study : For proteasome inhibitors, modifying the benzyl group’s para-substituent (methyl → methoxy) improved selectivity by 10-fold, validated via DoE .
What are the critical considerations for in vitro and in vivo pharmacological profiling?
Q. Advanced Research Focus
- Metabolic Stability : Assess hepatic microsomal stability (human/rodent) to identify susceptibility to CYP450 oxidation. The 4-methyl group may reduce metabolism compared to methoxy analogs .
- Toxicity Screening : Perform hERG channel inhibition assays to evaluate cardiac risk. Pyridazine derivatives often require structural tweaks (e.g., reducing basicity) to mitigate hERG binding .
- Pharmacokinetics : Administer via IV/PO routes in rodent models, monitoring plasma half-life and brain penetration. Lipophilic modifications (e.g., fluorobenzyl ) may enhance BBB permeability.
Q. Methodological Pipeline :
In Vitro : CYP450 inhibition, plasma protein binding.
In Vivo : PK/PD studies with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
